Cas no 883541-34-2 ({1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine)
{1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine Chemical and Physical Properties
Names and Identifiers
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- 4-Piperidinemethanamine,1-(2-thienylmethyl)-
- [1-(Thien-2-ylmethyl)piperid-4-yl]methylamine
- [1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine
- {[1-(2-Thienylmethyl)piperidin-4-yl]methyl}amine
- F2187-0049
- 883541-34-2
- BB 0220193
- KZGFXYFQDXOLOP-UHFFFAOYSA-N
- MFCD06801314
- EN300-60126
- 1-{1-[(Thiophen-2-yl)methyl]piperidin-4-yl}methanamine
- AKOS000211016
- Z326202972
- [1-(thien-2-ylmethyl)piperidin-4-yl]methylamine
- {1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine
- DTXSID20629570
- FT-0711016
- (1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine
- VU0494865-1
- LS-02138
- Pyrrol[1-(2-thienylmethyl)piperidin-4-yl]methylmorphoamine
- 4-(Aminomethyl)-1-(thien-2-ylmethyl)piperidine
- (1-[(THIOPHEN-2-YL)METHYL]PIPERIDIN-4-YL)METHANAMINE
- G45718
- ALBB-005759
- 1-[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine
- DB-077255
- STK500856
- {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine
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- MDL: MFCD06801314
- Inchi: 1S/C11H18N2S/c12-8-10-3-5-13(6-4-10)9-11-2-1-7-14-11/h1-2,7,10H,3-6,8-9,12H2
- InChI Key: KZGFXYFQDXOLOP-UHFFFAOYSA-N
- SMILES: S1C=CC=C1CN1CCC(CN)CC1
Computed Properties
- Exact Mass: 210.11900
- Monoisotopic Mass: 210.11906976g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 167
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 57.5Ų
Experimental Properties
- PSA: 57.50000
- LogP: 2.55700
{1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine Security Information
- Signal Word:warning
- Hazard Statement: Corrosive
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
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Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
{1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
{1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B588410-25mg |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |
883541-34-2 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B588410-50mg |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |
883541-34-2 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B588410-250mg |
[1-(thiophen-2-ylmethyl)piperidin-4-yl]methanamine |
883541-34-2 | 250mg |
$ 250.00 | 2022-06-07 | ||
| abcr | AB223066-500 mg |
[1-(Thien-2-ylmethyl)piperid-4-yl]methylamine; 95% |
883541-34-2 | 500MG |
€339.20 | 2023-02-22 | ||
| abcr | AB223066-1 g |
[1-(Thien-2-ylmethyl)piperid-4-yl]methylamine; 95% |
883541-34-2 | 1g |
€406.00 | 2023-02-22 | ||
| Chemenu | CM527346-1g |
(1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine |
883541-34-2 | 97% | 1g |
$217 | 2022-08-31 | |
| Chemenu | CM527346-5g |
(1-(Thiophen-2-ylmethyl)piperidin-4-yl)methanamine |
883541-34-2 | 97% | 5g |
$644 | 2022-08-31 | |
| Enamine | EN300-60126-0.05g |
{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine |
883541-34-2 | 95.0% | 0.05g |
$89.0 | 2025-02-20 | |
| Enamine | EN300-60126-0.1g |
{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine |
883541-34-2 | 95.0% | 0.1g |
$132.0 | 2025-02-20 | |
| Enamine | EN300-60126-0.25g |
{1-[(thiophen-2-yl)methyl]piperidin-4-yl}methanamine |
883541-34-2 | 95.0% | 0.25g |
$189.0 | 2025-02-20 |
{1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine Suppliers
{1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine Related Literature
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine
Introduction to {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine (CAS No. 883541-34-2)
{1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 883541-34-2, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a thiophene ring and a piperidine moiety, which are well-known for their role in enhancing the bioactivity and pharmacokinetic profiles of various pharmaceuticals.
The thiophene ring, a five-membered heterocyclic aromatic compound containing sulfur, is known for its stability and ability to interact with biological targets. In contrast, the piperidine moiety, a six-membered nitrogen-containing heterocycle, is frequently employed in drug design due to its ability to modulate receptor binding and improve solubility. The combination of these two structural elements in {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine suggests a promising candidate for further exploration in medicinal chemistry.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine and biological targets. These studies have highlighted the compound's potential as a scaffold for developing drugs that target neurological disorders, infectious diseases, and cancer. The presence of the thiophene ring enhances the compound's ability to penetrate biological membranes, while the piperidine moiety contributes to its binding affinity and selectivity.
In the realm of drug discovery, the synthesis of {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine has been optimized through various synthetic routes to ensure high yield and purity. Modern synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and organometallic chemistry, have enabled the efficient construction of complex molecular frameworks. These techniques have not only improved the accessibility of the compound but also allowed for modifications that can fine-tune its pharmacological properties.
The pharmacological profile of {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine has been extensively studied in preclinical models. Initial findings suggest that this compound exhibits potent activity against certain enzymes and receptors implicated in various diseases. For instance, studies have demonstrated its efficacy in inhibiting enzymes involved in inflammation and pain pathways. Additionally, preliminary data indicate that it may have neuroprotective properties, making it a candidate for therapies targeting neurodegenerative conditions.
One of the most intriguing aspects of {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine is its potential to serve as a lead compound for structure-based drug design. By leveraging high-throughput screening technologies and biophysical techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, researchers can gain insights into how this compound interacts with biological targets at an atomic level. This information is crucial for designing derivatives with enhanced potency and reduced side effects.
The development of novel pharmaceuticals often involves iterative processes of synthesis, characterization, and testing. In the case of {1-(thiophen-2-yl)methylpiperidin-4-yl}methanamine, ongoing research aims to identify optimal dosing regimens and assess long-term safety profiles. Animal models play a critical role in these studies, providing valuable data on pharmacokinetics and toxicology before human trials are initiated.
Collaborations between academic institutions and pharmaceutical companies are essential for advancing the translation of laboratory discoveries into clinical applications. The interdisciplinary nature of modern drug discovery requires expertise from chemists, biologists, pharmacologists, and clinicians to ensure comprehensive evaluation of compounds like {1-(thiophen-2-yl)methylpiperidin-4-ylmethanamine}. Such collaborations foster innovation and accelerate the pace at which new therapies reach patients in need.
The regulatory landscape for new drug approvals is stringent but necessary to ensure patient safety and efficacy. Regulatory agencies require extensive documentation on a compound's chemical composition, manufacturing processes, preclinical data, and clinical trial results before approving it for market use. Companies developing {1-(thiophen-2-yllmethylpiperidin--4-ylmethanamine) must navigate these requirements meticulously to bring their products to market successfully.
Looking ahead, the future prospects for {1-(thiophen--2-yllmethylpi peridin--4-ylmethanamine) appear promising as ongoing research continues to uncover new therapeutic applications. Advances in synthetic methodologies may enable more efficient production methods while reducing costs associated with drug development. Additionally, technological innovations such as artificial intelligence (AI) - driven drug discovery platforms could further accelerate progress by predicting novel molecular structures with desired pharmacological properties.
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